molecular formula C17H19ClN4O3S2 B1603011 4-Ethoxy-3-(1-methyl-3-propyl-7-thioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride CAS No. 479074-07-2

4-Ethoxy-3-(1-methyl-3-propyl-7-thioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride

Cat. No. B1603011
M. Wt: 426.9 g/mol
InChI Key: VLXMCAKSJJKKTL-UHFFFAOYSA-N
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Description

“4-Ethoxy-3-(1-methyl-3-propyl-7-thioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride” is a chemical compound with the molecular formula C17H19ClN4O3S2 . It’s also known by its CID 23139638 .


Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, such as an ethoxy group, a sulfonyl chloride group, and a pyrazolopyrimidine group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 391.4 g/mol . Other physical and chemical properties such as its density, melting point, boiling point, etc., are not available in the search results .

Scientific Research Applications

  • Synthesis and Biological Activities : This compound is involved in the synthesis of various biologically active derivatives. For instance, it is used in the creation of 3H-1,5-benzodiazepines and 1H-1,4-diazepines, which have demonstrated antimicrobial, antifungal, and anthelmintic activities (Kumar & Joshi, 2009); (Kumar & Joshi, 2009).

  • Molecular and Theoretical Studies : This compound has been the subject of theoretical studies to understand the stability of tautomers, which are isomers of organic compounds that are in chemical equilibrium. For example, sildenafil tautomers, which include this compound, were computationally studied to understand their relative stability (Pajka et al., 2022).

  • Pharmacokinetic Modeling : It has been used in the context of pharmacokinetic modeling to understand the clinical pharmacokinetics of drugs like UK-369,003, a phosphodiesterase-5 inhibitor. This kind of research helps in understanding how drugs are metabolized and their bioavailability in the body (Watson et al., 2011).

  • Novel Synthesis Methods : Studies have also explored novel methods of synthesizing this compound, leading to the development of efficient and potentially more cost-effective production techniques. This includes the synthesis of related compounds such as thiazolopyrimidines and heterocyclothiazolopyrimidines (Sherif et al., 1993).

  • Antimicrobial and Anticancer Agents : Research has been conducted on the synthesis of novel derivatives of this compound for potential use as antimicrobial and anticancer agents. This includes the development of pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives (Hafez et al., 2016).

properties

IUPAC Name

4-ethoxy-3-(1-methyl-3-propyl-7-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O3S2/c1-4-6-12-14-15(22(3)21-12)17(26)20-16(19-14)11-9-10(27(18,23)24)7-8-13(11)25-5-2/h7-9H,4-6H2,1-3H3,(H,19,20,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXMCAKSJJKKTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)Cl)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60630943
Record name 4-Ethoxy-3-(1-methyl-3-propyl-7-sulfanylidene-4,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-3-(1-methyl-3-propyl-7-thioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride

CAS RN

479074-07-2
Record name 3-(6,7-Dihydro-1-methyl-3-propyl-7-thioxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxybenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=479074-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-3-(1-methyl-3-propyl-7-sulfanylidene-4,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethoxy-3-(1-methyl-3-propyl-7-thioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride
Reactant of Route 2
4-Ethoxy-3-(1-methyl-3-propyl-7-thioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
4-Ethoxy-3-(1-methyl-3-propyl-7-thioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride
Reactant of Route 4
Reactant of Route 4
4-Ethoxy-3-(1-methyl-3-propyl-7-thioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride
Reactant of Route 5
4-Ethoxy-3-(1-methyl-3-propyl-7-thioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride
Reactant of Route 6
Reactant of Route 6
4-Ethoxy-3-(1-methyl-3-propyl-7-thioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride

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